molecular formula C22H23ClN2O3 B14955192 4-(4-chlorophenyl)-1-[(7-methoxy-1H-indol-1-yl)acetyl]-4-piperidinol

4-(4-chlorophenyl)-1-[(7-methoxy-1H-indol-1-yl)acetyl]-4-piperidinol

Cat. No.: B14955192
M. Wt: 398.9 g/mol
InChI Key: RCJTXRLVVHQVEG-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1-[(7-methoxy-1H-indol-1-yl)acetyl]-4-piperidinol is a synthetically engineered chemical compound of significant interest in medicinal chemistry and neuroscience research. Its structure incorporates a 4-(4-chlorophenyl)-4-hydroxypiperidine scaffold, a motif recognized in scientific literature for its relevance in the development of dopaminergic ligands . This scaffold is featured in known dopamine D2 receptor-selective antagonists, making it a valuable template for exploring structure-activity relationships (SAR) at dopamine receptor subtypes . The functionalization with a (7-methoxy-1H-indol-1-yl)acetyl group further enhances its potential for interaction with neurological targets, given the prevalence of indole derivatives in central nervous system (CNS)-active pharmaceuticals . The primary research application of this compound is as a key intermediate or novel chemical entity in the design and synthesis of potential therapeutic agents. Researchers utilize it to investigate ligand-receptor interactions, particularly with G-protein coupled receptors (GPCRs) like the dopamine D2 and D3 receptors . Studies on analogous structures aim to develop subtype-selective ligands, which are critical tools for understanding the specific roles of receptor subtypes in conditions such as schizophrenia, Parkinson’s disease, and substance abuse . This compound is supplied For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C22H23ClN2O3

Molecular Weight

398.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-(7-methoxyindol-1-yl)ethanone

InChI

InChI=1S/C22H23ClN2O3/c1-28-19-4-2-3-16-9-12-25(21(16)19)15-20(26)24-13-10-22(27,11-14-24)17-5-7-18(23)8-6-17/h2-9,12,27H,10-11,13-15H2,1H3

InChI Key

RCJTXRLVVHQVEG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N(C=C2)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-1-[(7-methoxy-1H-indol-1-yl)acetyl]-4-piperidinol typically involves multiple steps:

    Formation of the Piperidinol Core: The piperidinol core can be synthesized through the reduction of a piperidone precursor using a reducing agent such as sodium borohydride.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the piperidinol core.

    Attachment of the Indolylacetyl Moiety: The final step involves the acylation of the piperidinol derivative with an indolylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-1-[(7-methoxy-1H-indol-1-yl)acetyl]-4-piperidinol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(4-chlorophenyl)-1-[(7-methoxy-1H-indol-1-yl)acetyl]-4-piperidinol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-1-[(7-methoxy-1H-indol-1-yl)acetyl]-4-piperidinol involves its interaction with specific molecular targets, such as enzymes or receptors. The indolylacetyl moiety may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidinol Derivatives

Compound Name Substituent at N-1 Position Molecular Weight (g/mol) Reported Activity
Haloperidol 4-(4-Fluorophenyl)-4-oxobutyl 375.86 Antipsychotic (D₂ antagonist)
Target Compound (7-Methoxy-1H-indol-1-yl)acetyl Estimated >450 Theoretical CNS modulation
RHP Reduced Haloperidol 4-(4-Fluorophenyl)-4-hydroxybutyl 391.87 Metabolite with reduced activity
4-(4-Chlorophenyl)-1-(3-(2-(4-fluorophenyl)-1,3-dithiolan-2-yl)propyl)-4-piperidinol 3-(2-(4-Fluorophenyl)-1,3-dithiolan-2-yl)propyl 452.04 Unknown (structural novelty)
7-Chloro-N-(1-(cyclopropylmethyl)piperidin-3-yl)-N-methyl-9H-pyrimido[4,5-b]indol-4-amine Cyclopropylmethyl-pyrimidoindole Not reported Kinase inhibitor candidate

Haloperidol and Its Derivatives

Haloperidol’s 4-oxobutyl chain and fluorophenyl group are critical for D₂ receptor binding. Replacement of the oxobutyl group with a (7-methoxyindol-1-yl)acetyl moiety in the target compound introduces a bulkier, aromatic substituent. This modification may alter lipophilicity (impacting blood-brain barrier penetration) and receptor interaction profiles. Indole derivatives often exhibit affinity for serotonin receptors (e.g., 5-HT₂A), suggesting dual dopaminergic-serotonergic activity .

Piperidinol-Based Kinase Inhibitors

Compounds such as 7-chloro-N-(1-(cyclopropylmethyl)piperidin-3-yl)-N-methyl-9H-pyrimido[4,5-b]indol-4-amine (14m) demonstrate the versatility of piperidinol scaffolds in targeting kinases. The target compound’s indole-acetyl group could similarly engage ATP-binding pockets or allosteric kinase domains, though this remains speculative without direct evidence.

Metabolic Stability Considerations

The dithiolane-containing analog in highlights strategies to improve metabolic stability via sulfur-based functional groups. In contrast, the target compound’s acetyl-indole group may be susceptible to esterase-mediated hydrolysis, necessitating prodrug strategies or structural optimization .

Analytical Characterization

Compounds like those in were characterized via ¹H/¹³C NMR, ESI-MS, and HPLC, which are standard for verifying purity and structure. The target compound’s methoxyindole group would produce distinct aromatic proton signals (δ 6.5–7.5 ppm) and a methoxy singlet (δ ~3.8 ppm) in ¹H NMR .

Q & A

Q. What are the recommended synthetic routes for 4-(4-chlorophenyl)-1-[(7-methoxy-1H-indol-1-yl)acetyl]-4-piperidinol, and how can its purity be validated?

Methodological Answer:

  • Synthesis : The compound can be synthesized via condensation reactions involving piperidinol derivatives and indole-acetyl intermediates. For example, multi-step processes from 4-(4-chlorophenyl)-4-hydroxypiperidine (a Haloperidol metabolite) can be adapted using Mannich reactions or nucleophilic substitution .
  • Purity Validation : Use high-performance liquid chromatography (HPLC) with a C18 column and mobile phases optimized for polar aromatic compounds (e.g., methanol/water gradients). Purity ≥99% is achievable via recrystallization or preparative HPLC .
  • Characterization : Confirm structure via 1^1H/13^13C NMR (e.g., piperidinol hydroxyl proton at δ 4.8–5.2 ppm) and high-resolution mass spectrometry (HRMS; expected [M+H]+^+ ~470–480 Da) .

Q. Which analytical techniques are most reliable for detecting trace impurities in this compound?

Methodological Answer:

  • HPLC-UV/DAD : Use a phenyl-hexyl column (e.g., 250 × 4.6 mm, 5 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor at 254 nm for chlorophenyl and indole moieties .
  • LC-MS/MS : Electrospray ionization (ESI) in positive mode to detect impurities like 4-(4-chlorophenyl)-4-hydroxypiperidine (m/z 211.69) or acetylated byproducts .
  • Thresholds : Impurities ≤0.15% per ICH guidelines, validated via spiking experiments with certified reference materials (e.g., Haloperidol Impurity D) .

Q. How can researchers confirm the stereochemical configuration of the piperidinol and indole moieties?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structures using single-crystal diffraction (e.g., space group P21_1/c, as seen in similar piperidinol-indole derivatives) .
  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers, if applicable .
  • NOESY NMR : Detect spatial proximity between the indole’s methoxy group (δ 3.8–4.0 ppm) and piperidinol protons .

Advanced Research Questions

Q. How can researchers design experiments to study this compound’s interaction with dopamine D2 receptors?

Methodological Answer:

  • Radioligand Binding Assays : Use 3^3H-Spiperone in transfected HEK293 cells expressing human D2 receptors. Measure IC50_{50} values via competitive binding (20 nM 3^3H-Spiperone, 0.1–100 µM test compound) .
  • Functional Antagonism : Monitor cAMP inhibition in CHO-K1 cells using a luminescent cAMP-Glo assay. Compare to L-741,626 (a selective D2 antagonist; IC50_{50} ~10 nM) .

Q. What strategies are recommended to resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Orthogonal Assays : Combine binding assays (e.g., D2 receptor) with functional readouts (e.g., β-arrestin recruitment) to confirm mechanism-specific effects .
  • Purity Reassessment : Re-analyze batches via LC-MS to rule out degradation products (e.g., deacetylated metabolites) .
  • Species-Specificity Testing : Compare activity in human vs. rodent receptor isoforms to explain interspecies variability .

Q. How can structural modifications enhance this compound’s selectivity for NMDA receptors over σ1 receptors?

Methodological Answer:

  • SAR Analysis : Replace the 7-methoxyindole with bulkier substituents (e.g., 7-ethoxy or 7-fluoro) to reduce σ1 affinity. Test analogs via receptor-binding panels .
  • Molecular Dynamics (MD) Simulations : Model interactions with NR2B-NMDA receptor GluN1/GluN2B subunits to optimize hydrogen bonding (e.g., piperidinol hydroxyl with Asn614) .

Q. What in vitro models are suitable for assessing this compound’s neuroprotective effects against excitotoxicity?

Methodological Answer:

  • Primary Cortical Neurons : Expose to NMDA (100 µM, 1 hr) and measure cell viability via MTT assay. Pre-treat with the compound (1–10 µM) and compare to MK-801 (IC50_{50} ~10 nM) .
  • Mitochondrial Function : Use JC-1 staining to monitor mitochondrial membrane potential shifts post-glutamate challenge .

Q. How can researchers validate the metabolic stability of this compound in hepatic microsomes?

Methodological Answer:

  • Human Liver Microsomes (HLM) : Incubate compound (1 µM) with NADPH (1 mM) at 37°C. Quantify parent compound depletion over 60 min via LC-MS/MS. Calculate intrinsic clearance (Clint_{int}) .
  • Metabolite ID : Use HRMS to detect phase I metabolites (e.g., hydroxylation at the indole or piperidinol ring) .

Q. What computational tools are recommended for predicting this compound’s blood-brain barrier (BBB) permeability?

Methodological Answer:

  • In Silico Models : Use SwissADME or BBB Predictor to calculate logP (optimal range: 2–4) and polar surface area (<90 Ų) .
  • PAMPA-BBB Assay : Experimentally validate permeability using a lipid membrane system (e.g., Corning Gentest) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

Methodological Answer:

  • Solvent Screening : Test mixtures of ethanol/water (70:30) or acetone/dichloromethane (50:50) for slow evaporation .
  • Temperature Gradients : Crystallize at 4°C to slow nucleation. Use seeding from similar piperidinol-indole structures (e.g., CCDC-1267/1105) .

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